3-Bromo-5-phenylpyrazolo[1,5-A]pyridine
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Overview
Description
3-Bromo-5-phenylpyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 3-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenylpyrazolo[1,5-A]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds via an addition–elimination mechanism, where the NH2-group of the starting aminopyrazole reacts with the electrophilic carbon atoms of the biselectrophilic compound . The regioselectivity of the reaction can be controlled using appropriate leaving groups and reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-phenylpyrazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-Bromo-5-phenylpyrazolo[1,5-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug development due to its unique structural features.
Materials Science: It is used in the development of fluorescent materials and chemosensors.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Bromo-5-phenylpyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For example, it has been shown to interact with cyclin-dependent kinase 2, which plays a role in cell cycle regulation . The compound’s effects are mediated through its binding to the active site of the enzyme, inhibiting its activity and thereby affecting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-5-phenylpyrazolo[1,5-A]pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenyl group
Properties
Molecular Formula |
C13H9BrN2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-bromo-5-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-12-9-15-16-7-6-11(8-13(12)16)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ZUPUNVCVCLXJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=NN3C=C2)Br |
Origin of Product |
United States |
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